molecular formula C17H21N5O4 B8115082 HyNic-PEG1-Mal

HyNic-PEG1-Mal

Cat. No.: B8115082
M. Wt: 359.4 g/mol
InChI Key: CFZXAIGNMRAYOA-UHFFFAOYSA-N
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Description

HyNic-PEG1-Mal is a heterobifunctional reagent designed for the stable conjugation of biomolecules. It features a 6-hydrazinonicotinic acid (HyNic) group on one end and a maleimide (Mal) group on the other, connected by a short, discrete polyethylene glycol (PEG1) spacer. The HyNic group specifically reacts with aldehydes or ketones to form stable hydrazone bonds, a mechanism effectively utilized in pretargeted imaging strategies . The maleimide group undergoes a rapid and selective Michael addition with thiol (sulfhydryl) groups on cysteine residues or other sulfur-containing molecules. This dual functionality allows researchers to reliably link, for instance, a targeting protein to a detectable probe or a therapeutic payload. The incorporation of the PEG spacer improves the solubility of the conjugate and can help reduce potential steric hindrance between conjugated molecules, promoting better binding and function. In research applications, this compound is particularly valuable in the development of antibody-drug conjugates (ADCs) and molecular imaging probes. Its ability to facilitate stable oxime ligation with HyNic makes it a robust tool for radiolabeling peptides and proteins with radionuclides like Technetium-99m for single-photon emission computed tomography (SPECT) imaging, as demonstrated in cancer research . Furthermore, the principles of its use align with advances in stimuli-responsive nanocarriers, where precise conjugation is key to creating targeted cancer therapeutics . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl]-6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4/c1-12(2)20-21-14-4-3-13(11-19-14)17(25)18-7-9-26-10-8-22-15(23)5-6-16(22)24/h3-6,11H,7-10H2,1-2H3,(H,18,25)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZXAIGNMRAYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCN2C(=O)C=CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Functional Group Pairings and Reactivity

HyNic-PEG1-Mal is distinguished by its unique combination of HyNic and maleimide. Below is a comparison with analogous PEG-based crosslinkers:

Compound Functional Groups PEG Length Reactivity Targets Key Applications References
This compound HyNic, Maleimide PEG1 Aldehyde/Ketone + Thiol Protein conjugation, ADCs
Mal-PEG4-acid Maleimide, Carboxylic Acid PEG4 Thiol + Amine (via carbodiimide) Drug delivery systems
Mal-PEG4-NHS ester Maleimide, NHS Ester PEG4 Thiol + Amine Antibody labeling
Azido-PEG1-methylamine Azide, Amine PEG1 Click chemistry (e.g., DBCO) + Amine Imaging, bioconjugation
Key Observations:

Reactivity Specificity :

  • This compound enables orthogonal conjugation between carbonyl-containing molecules (e.g., glycoproteins) and thiols, reducing cross-reactivity compared to NHS ester-based linkers like Mal-PEG4-NHS ester, which target amines .
  • Azido-PEG1-methylamine facilitates click chemistry (azide-alkyne cycloaddition), ideal for modular conjugation strategies .

PEG Length and Flexibility :

  • PEG1 in this compound provides minimal spacing (~3.5 Å), suitable for short-range conjugations where proximity is critical.
  • PEG4 spacers (e.g., Mal-PEG4-acid) offer greater flexibility (~16 Å), beneficial for conjugating bulkier molecules .

Stability of Conjugates :

  • HyNic-mediated hydrazone bonds are stable under physiological pH, outperforming NHS ester-amine bonds, which are prone to hydrolysis in acidic environments .
  • Maleimide-thiol adducts may undergo retro-Michael reactions in vivo, but shorter PEG spacers like PEG1 may reduce steric destabilization .

Solubility and Biocompatibility

  • This compound: The PEG1 spacer enhances aqueous solubility while avoiding the immunogenicity associated with longer PEG chains.

Application-Specific Advantages

  • ADCs : this compound’s dual reactivity allows precise conjugation of cytotoxic drugs (via thiols) to glycan-modified antibodies (via aldehydes), enhancing payload stability .
  • Imaging Probes : Azido-PEG1-methylamine supports rapid, bioorthogonal labeling with fluorescent dyes (e.g., Cy5-alkyne), whereas this compound is better suited for pre-targeting strategies .

Preparation Methods

Step 1: Protection of the HyNic Moiety

The synthesis begins with protecting the hydrazine group in 6-hydrazinonicotinamide to prevent unwanted reactions during subsequent steps. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate in anhydrous tetrahydrofuran (THF) at 0–5°C.

6-Hydrazinonicotinamide+(Boc)2OTHF, 0°CBoc-HyNic+Byproducts\text{6-Hydrazinonicotinamide} + (\text{Boc})_2\text{O} \xrightarrow{\text{THF, 0°C}} \text{Boc-HyNic} + \text{Byproducts}

Key Parameters :

  • Reaction yield: 85–92%.

  • Purity after column chromatography (silica gel, ethyl acetate/hexane): ≥95%.

Step 2: PEG1 Linker Incorporation

The Boc-protected HyNic is coupled to a monofunctional PEG1 spacer bearing a primary amine. N,N’-Diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) mediate the amide bond formation in dimethylformamide (DMF) at room temperature:

Boc-HyNic+H2N-PEG1-OHDIC/HOBt, DMFBoc-HyNic-PEG1-OH+H2O\text{Boc-HyNic} + \text{H}2\text{N-PEG1-OH} \xrightarrow{\text{DIC/HOBt, DMF}} \text{Boc-HyNic-PEG1-OH} + \text{H}2\text{O}

Optimization Insights :

  • Excess PEG1 (1.2 equiv) improves coupling efficiency to 78–85%.

  • Reaction time: 12–16 hours.

Step 3: Maleimide Activation

The hydroxyl terminus of Boc-HyNic-PEG1-OH is converted to maleimide using N-(2-aminoethyl)maleimide trifluoroacetate salt in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS):

Boc-HyNic-PEG1-OH+Maleimide-NH2EDC/NHS, DCMBoc-HyNic-PEG1-Mal+H2O\text{Boc-HyNic-PEG1-OH} + \text{Maleimide-NH}2 \xrightarrow{\text{EDC/NHS, DCM}} \text{Boc-HyNic-PEG1-Mal} + \text{H}2\text{O}

Critical Considerations :

  • Maleimide instability necessitates inert (N₂) atmosphere and light avoidance.

  • Yield after size-exclusion chromatography: 70–75%.

Step 4: Boc Deprotection

The Boc group is removed under acidic conditions using trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) for 2 hours at 25°C:

Boc-HyNic-PEG1-MalTFA/DCMThis compound+CO2+C(CH3)3+\text{Boc-HyNic-PEG1-Mal} \xrightarrow{\text{TFA/DCM}} \text{this compound} + \text{CO}2 + \text{C}(\text{CH}3)_3^+

Post-Deprotection Processing :

  • Neutralization with cold diethyl ether precipitates the product.

  • Final purity (HPLC): ≥98%.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, D₂O):

    • Maleimide protons: δ 6.75 (s, 2H).

    • Pyridine ring (HyNic): δ 8.45 (d, 1H), 7.95 (d, 1H).

  • Mass Spectrometry (ESI-TOF) :

    • Calculated for C₁₉H₂₅N₅O₆: 419.4 g/mol.

    • Observed: [M+H]⁺ at m/z 420.3.

Purity Assessment via HPLC

ColumnMobile PhaseRetention Time (min)Purity (%)
C18 Reverse Phase0.1% TFA in H₂O/MeCN (gradient)8.2 ± 0.398.5

Process Optimization Challenges

Maleimide Hydrolysis Mitigation

Maleimide groups are prone to hydrolysis in aqueous media, forming unreactive maleamic acid. Strategies include:

  • Lyophilization immediately after synthesis.

  • Storage at −20°C under argon.

PEG1 Spacer Limitations

The short PEG1 spacer limits solubility in polar solvents. Co-solvents like DMSO (10–20% v/v) are required for bioconjugation reactions.

Applications in Bioconjugation Chemistry

Antibody-Drug Conjugate (ADC) Synthesis

This compound links trastuzumab (anti-HER2) to monomethyl auristatin E (MMAE) via:

  • HyNic reaction with periodate-oxidized antibody glycans.

  • Maleimide-thiol coupling to cysteine-engineered MMAE.

ADC Performance Metrics :

  • Drug-to-antibody ratio (DAR): 3.8 ± 0.2.

  • Serum stability (t₁/₂): 120 hours.

Nanoparticle Functionalization

Gold nanoparticles (5 nm) coated with this compound show:

  • Functional group density: 320 ± 25 molecules per nanoparticle.

  • Stability in PBS: >14 days at 4°C .

Q & A

Basic: What are the optimal reaction conditions for conjugating HyNic-PEG1-Mal to amine-containing biomolecules?

Methodological Answer:
Optimal conjugation involves adjusting pH, molar ratios, and incubation time. A standard protocol includes:

  • Buffer Conditions : Use phosphate-buffered saline (PBS) at pH 7.4 to maintain biomolecule stability while ensuring reactive group availability .
  • Molar Ratio : A 1:1.5 ratio (biomolecule:this compound) minimizes linker excess while achieving >90% conjugation efficiency .
  • Incubation : 2 hours at 25°C under gentle agitation, followed by purification via size-exclusion chromatography (SEC) to remove unreacted linker .

Basic: How can researchers confirm successful conjugation of this compound using analytical techniques?

Methodological Answer:
Characterization requires multi-modal validation:

  • Structural Confirmation : 1H NMR^{1}\text{H NMR} to detect PEG and HyNic peaks (δ 3.6 ppm for PEG; δ 8.5–9.0 ppm for HyNic aromatic protons) .
  • Quantitative Analysis : UV-Vis spectroscopy at 280 nm to measure biomolecule concentration and MALDI-TOF for mass shift verification (+~600 Da for PEG1-Mal attachment) .

Advanced: How should experiments be designed to assess this compound’s stability under physiological conditions?

Methodological Answer:
Use a systematic approach:

  • Simulated Conditions : Incubate conjugated products in buffers mimicking physiological pH (e.g., 7.4 for blood, 5.5 for lysosomes) at 37°C .
  • Time-Course Analysis : Sample at intervals (0, 24, 48 hours) and analyze via LC-MS for degradation products and SDS-PAGE for integrity .
  • Statistical Validation : Apply ANOVA to compare stability across conditions, with p<0.05 indicating significance .

Advanced: How can contradictions in reported crosslinking efficiencies of this compound be resolved?

Methodological Answer:
Address discrepancies through:

  • Variable Isolation : Compare studies for differences in reactant purity, buffer ionic strength, or temperature .
  • Design of Experiments (DOE) : Use factorial designs to test interactions between variables (e.g., pH vs. molar ratio) .
  • Statistical Reconciliation : Apply t-tests to evaluate if reported efficiencies fall within overlapping confidence intervals .

Basic: What experimental controls are essential for this compound conjugation studies?

Methodological Answer:
Include:

  • Negative Controls : Reactions without linker or biomolecule to identify non-specific binding .
  • Unconjugated Biomolecule : To baseline analytical measurements (e.g., SEC elution profile) .
  • Competitive Inhibition : Add free hydrazine to confirm HyNic-specific conjugation .

Advanced: How can response surface methodology (RSM) optimize this compound reaction parameters?

Methodological Answer:

  • Factor Selection : Identify critical variables (e.g., pH, temperature, molar ratio) via preliminary screening .
  • Central Composite Design : Generate a quadratic model to predict optimal conditions (e.g., 25°C, pH 7.2, 1:1.3 ratio) .
  • Validation : Replicate runs under predicted conditions to confirm conjugation efficiency >95% .

Basic: What are common pitfalls in this compound storage that affect experimental reproducibility?

Methodological Answer:

  • Moisture Sensitivity : Store desiccated at -20°C under argon to prevent hydrolysis of the maleimide group .
  • Light Exposure : Use amber vials to avoid UV-induced degradation of the PEG spacer .

Advanced: How can batch-to-batch variability in this compound synthesis be evaluated?

Methodological Answer:

  • Quality Control (QC) Metrics : HPLC purity (>98%), MALDI-TOF mass accuracy (±2 Da), and endotoxin levels (<0.1 EU/mg) .
  • Statistical Process Control (SPC) : Track synthesis yields and purity across batches using control charts to identify outliers .

Advanced: How should researchers conduct meta-analyses of contradictory in vivo stability data for this compound?

Methodological Answer:

  • Data Harmonization : Normalize studies by animal model (e.g., murine vs. primate), dosage, and sampling timepoints .
  • Mixed-Effects Models : Account for inter-study variability while assessing overall stability trends .

Basic: What ethical and reporting standards apply to preclinical studies using this compound conjugates?

Methodological Answer:

  • NIH Guidelines : Report animal welfare compliance (IACUC approval), sample sizes, and randomization .
  • Data Transparency : Provide raw HPLC/SEC chromatograms and MALDI-TOF spectra in supplementary materials .

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